molecular formula C16H20ClNOS B12747912 1-(2-(2-Methoxyphenylthio)phenyl)-2-propylamine hydrochloride CAS No. 128959-16-0

1-(2-(2-Methoxyphenylthio)phenyl)-2-propylamine hydrochloride

Katalognummer: B12747912
CAS-Nummer: 128959-16-0
Molekulargewicht: 309.9 g/mol
InChI-Schlüssel: YETUAFIRYGRLFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(2-Methoxyphenylthio)phenyl)-2-propylamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a methoxyphenylthio group attached to a phenyl ring, which is further connected to a propylamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Methoxyphenylthio)phenyl)-2-propylamine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Methoxyphenylthio Intermediate: This step involves the reaction of 2-methoxyphenol with a suitable thiolating agent to form 2-(2-methoxyphenylthio)phenol.

    Coupling with Propylamine: The intermediate is then reacted with propylamine under controlled conditions to form the desired amine compound.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(2-Methoxyphenylthio)phenyl)-2-propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

1-(2-(2-Methoxyphenylthio)phenyl)-2-propylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-(2-Methoxyphenylthio)phenyl)-2-propylamine hydrochloride involves its interaction with specific molecular targets. The methoxyphenylthio group can interact with enzymes or receptors, modulating their activity. The propylamine moiety may also play a role in binding to specific sites, influencing the compound’s overall effect.

Vergleich Mit ähnlichen Verbindungen

    1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the amine structure.

    1-(2-Methoxyphenyl)-2-propylamine: Lacks the thio group, affecting its reactivity and applications.

Uniqueness: 1-(2-(2-Methoxyphenylthio)phenyl)-2-propylamine hydrochloride is unique due to the presence of both the methoxyphenylthio and propylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications not possible with similar compounds.

Eigenschaften

CAS-Nummer

128959-16-0

Molekularformel

C16H20ClNOS

Molekulargewicht

309.9 g/mol

IUPAC-Name

1-[2-(2-methoxyphenyl)sulfanylphenyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C16H19NOS.ClH/c1-12(17)11-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18-2;/h3-10,12H,11,17H2,1-2H3;1H

InChI-Schlüssel

YETUAFIRYGRLFJ-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.